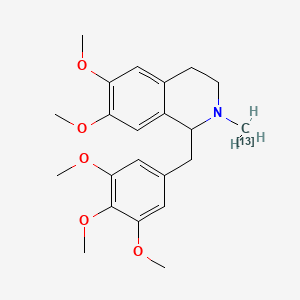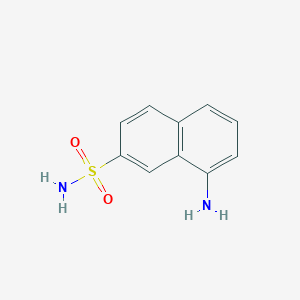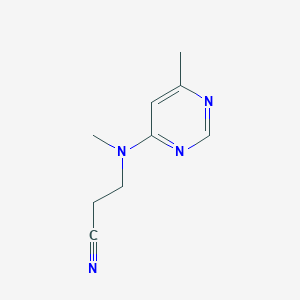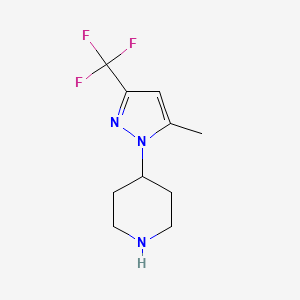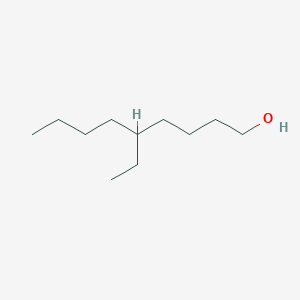
5-Ethyl-1-nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fifth carbon. This compound is known for its use in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-nonanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of 1-octene to produce 5-ethyl-1-nonanal, followed by its reduction to this compound. This process is catalyzed by transition metal complexes and requires high-pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-ethyl-1-nonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 5-ethyl-1-nonane, using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Ethyl-1-nonanoic acid.
Reduction: 5-Ethyl-1-nonane.
Substitution: 5-Ethyl-1-chlorononane.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent and reagent in biochemical assays.
Medicine: The compound is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and plasticizers
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-nonanol involves its interaction with specific molecular targets. In biochemical systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nonanol: A straight-chain alcohol with similar properties but lacks the ethyl substituent.
5-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: A longer chain alcohol with ten carbon atoms.
Uniqueness
5-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon influences its reactivity and interactions compared to other nonanol isomers .
Eigenschaften
Molekularformel |
C11H24O |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
5-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-8-11(4-2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
VBLPSLZNVSZHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


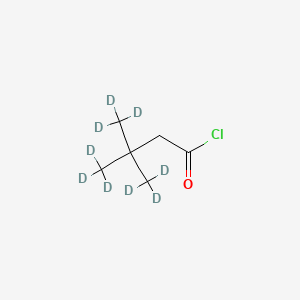
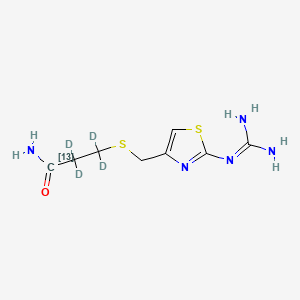
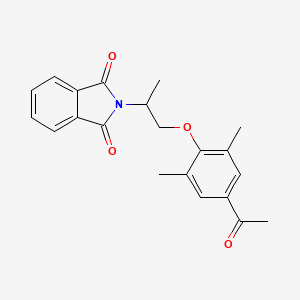
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)

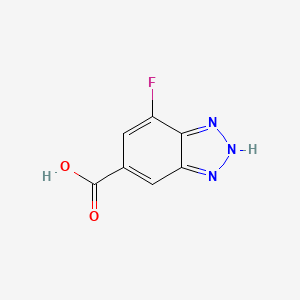


![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
